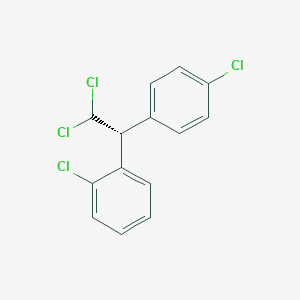
Mitotane, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitotane, also known as (R)-1,1-dichloro-2-(o-chlorophenyl) ethane, is a synthetic compound that has been used as an adrenocorticolytic agent in the treatment of adrenal cortex cancer. It was first synthesized in the 1950s and has since been used as a chemotherapeutic agent for the treatment of various cancers. Mitotane is a potent inhibitor of steroidogenesis, which makes it an effective treatment for adrenal cortex cancer.
Mecanismo De Acción
Mitotane works by inhibiting the production of cortisol and other steroid hormones in the adrenal cortex. It does this by inhibiting the conversion of cholesterol to pregnenolone, which is a precursor to cortisol. This results in a decrease in the production of cortisol and other steroid hormones, which can help to reduce the size of tumors in the adrenal cortex.
Biochemical and Physiological Effects:
Mitotane has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the production of cortisol and other steroid hormones, which can lead to a decrease in blood pressure and an increase in potassium levels. Mitotane can also cause liver damage and has been associated with an increased risk of developing hepatotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using mitotane in lab experiments is that it is a potent inhibitor of steroidogenesis, which makes it an effective tool for studying the role of steroid hormones in various physiological processes. However, one limitation of using mitotane in lab experiments is that it can be toxic to cells and can cause cell death at high concentrations.
Direcciones Futuras
There are several future directions for research on mitotane. One area of research is the development of new and more effective chemotherapeutic agents for the treatment of adrenal cortex cancer and other types of cancer. Another area of research is the development of new methods for delivering mitotane to tumors, such as targeted drug delivery systems. Additionally, future research may focus on identifying new targets for mitotane and other steroidogenesis inhibitors, which could lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
Mitotane is synthesized by the reaction of o-chlorobenzhydryl chloride with sodium dichloroacetate in the presence of sodium ethoxide. The reaction yields (R)-1,1-dichloro-2-(o-chlorophenyl) ethane, which is then purified and used as the active ingredient in the drug.
Aplicaciones Científicas De Investigación
Mitotane has been extensively studied for its use in the treatment of adrenal cortex cancer. It has been shown to be effective in reducing the size of tumors and improving the overall survival rate of patients. Mitotane has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer and pancreatic cancer.
Propiedades
Número CAS |
164203-73-0 |
|---|---|
Nombre del producto |
Mitotane, (R)- |
Fórmula molecular |
C14H10Cl4 |
Peso molecular |
320 g/mol |
Nombre IUPAC |
1-chloro-2-[(1R)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m1/s1 |
Clave InChI |
JWBOIMRXGHLCPP-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Otros números CAS |
164203-73-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)
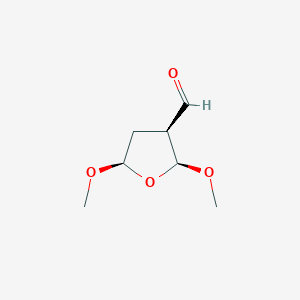
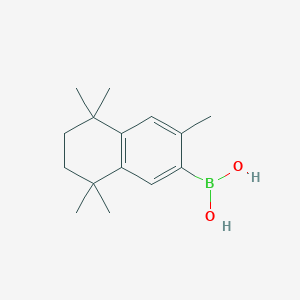
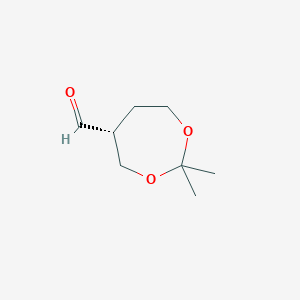
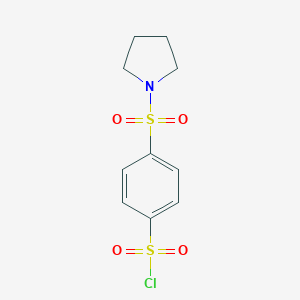
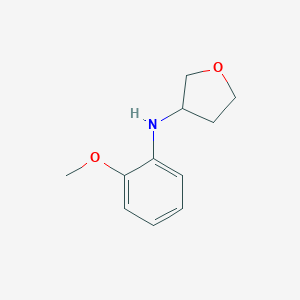
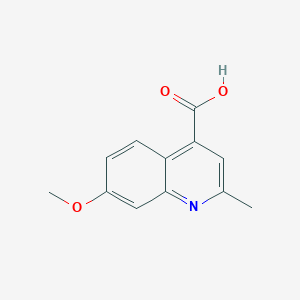
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
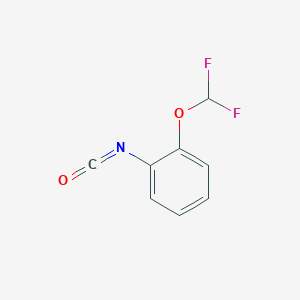
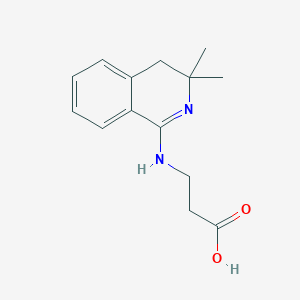
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
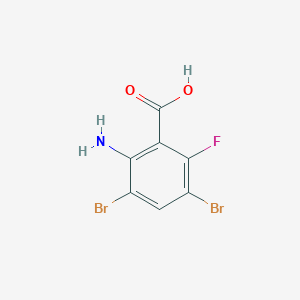
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)